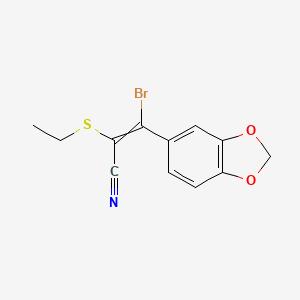
3-(2H-1,3-Benzodioxol-5-yl)-3-bromo-2-(ethylsulfanyl)prop-2-enenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2H-1,3-Benzodioxol-5-yl)-3-bromo-2-(ethylsulfanyl)prop-2-enenitrile is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring, a bromo group, and an ethylsulfanyl group attached to a prop-2-enenitrile backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2H-1,3-Benzodioxol-5-yl)-3-bromo-2-(ethylsulfanyl)prop-2-enenitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the condensation of catechol with formaldehyde, followed by cyclization.
Bromination: The benzodioxole intermediate is then subjected to bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to introduce the bromo group.
Introduction of the Ethylsulfanyl Group: The ethylsulfanyl group can be introduced via a nucleophilic substitution reaction, where an ethylthiol reacts with an appropriate leaving group on the benzodioxole intermediate.
Formation of the Prop-2-enenitrile Backbone: The final step involves the formation of the prop-2-enenitrile backbone through a Knoevenagel condensation reaction between the benzodioxole intermediate and malononitrile in the presence of a base such as piperidine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
3-(2H-1,3-Benzodioxol-5-yl)-3-bromo-2-(ethylsulfanyl)prop-2-enenitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the nitrile group to an amine.
Substitution: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3-(2H-1,3-Benzodioxol-5-yl)-3-bromo-2-(ethylsulfanyl)prop-2-enenitrile has several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
作用机制
The mechanism of action of 3-(2H-1,3-Benzodioxol-5-yl)-3-bromo-2-(ethylsulfanyl)prop-2-enenitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the bromo and ethylsulfanyl groups can influence its binding affinity and specificity.
相似化合物的比较
Similar Compounds
- 3-(2H-1,3-Benzodioxol-5-yl)-2-(3-trifluoromethylphenyl)prop-2-enenitrile
- 3-(6-ethoxy-1,3-benzodioxol-5-yl)-2-(3-nitrophenyl)prop-2-enenitrile
Uniqueness
3-(2H-1,3-Benzodioxol-5-yl)-3-bromo-2-(ethylsulfanyl)prop-2-enenitrile is unique due to the presence of both a bromo and an ethylsulfanyl group, which can significantly influence its reactivity and potential applications compared to similar compounds. The combination of these functional groups provides a distinct set of chemical properties and potential for diverse applications in various fields of research.
属性
CAS 编号 |
648434-06-4 |
|---|---|
分子式 |
C12H10BrNO2S |
分子量 |
312.18 g/mol |
IUPAC 名称 |
3-(1,3-benzodioxol-5-yl)-3-bromo-2-ethylsulfanylprop-2-enenitrile |
InChI |
InChI=1S/C12H10BrNO2S/c1-2-17-11(6-14)12(13)8-3-4-9-10(5-8)16-7-15-9/h3-5H,2,7H2,1H3 |
InChI 键 |
RUPRGBOPIFNGEE-UHFFFAOYSA-N |
规范 SMILES |
CCSC(=C(C1=CC2=C(C=C1)OCO2)Br)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


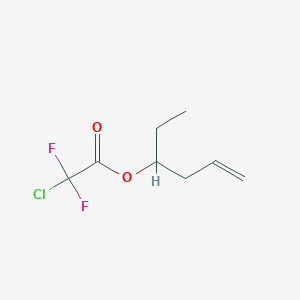
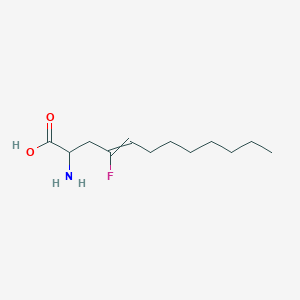
![N-(4-tert-Butylphenyl)-N'-[2-(1H-indol-2-yl)pyridin-3-yl]urea](/img/structure/B15170408.png)
![N,N-Bis[2-(4-aminoanilino)ethyl]-4-methylbenzene-1-sulfonamide](/img/structure/B15170414.png)
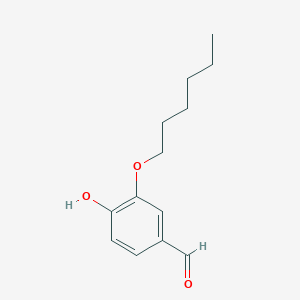
![3,4-Dihydro-1H-pyrido[3,4-B]azepine-2,5-dione](/img/structure/B15170429.png)
![Pyrimidine, 4-[(5-bromopentyl)oxy]-6-(4-fluorophenyl)-2-methyl-](/img/structure/B15170436.png)
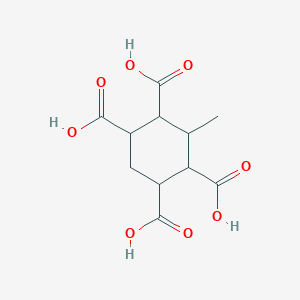
![1,1'-Biphenyl, 4'-chloro-3'-methyl-2-[(2-methylphenoxy)methyl]-](/img/structure/B15170455.png)
![5-[(4-Chlorophenyl)methyl]-5-(4-methoxyphenyl)imidazolidine-2,4-dione](/img/structure/B15170470.png)
![1-[2-(4-Methoxyphenoxy)ethyl]-4-(2-phenoxyethyl)piperazine](/img/structure/B15170472.png)
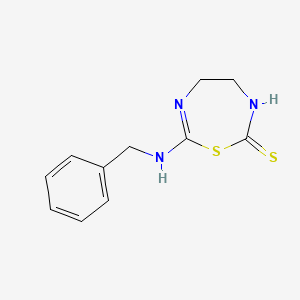
![N-Methyl-2-(2-phenylethanesulfinyl)-N-[2-(pyridin-2-yl)ethyl]propan-1-amine](/img/structure/B15170491.png)
silane](/img/structure/B15170494.png)
